molecular formula C8H15N3O B13062441 5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine

5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine

Cat. No.: B13062441
M. Wt: 169.22 g/mol
InChI Key: LTQWEPBKZXYYPG-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine (CAS 1479643-16-7) is a chemical compound with the molecular formula C8H15N3O and a molecular weight of 169.22 g/mol . This pyrazole derivative is characterized by its specific structure featuring a methoxy group at the 5-position, a methyl group at the 3-position, and an isopropyl substituent on the pyrazole nitrogen . As a functionalized heterocyclic amine, this compound serves as a valuable building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules targeting various biological pathways. The presence of multiple substituents on the pyrazole core provides strategic sites for further chemical modification, making it a versatile intermediate for developing structure-activity relationships in lead optimization programs. Researchers utilize this compound exclusively for scientific investigations, including as a precursor in organic synthesis and for exploring structure-property relationships in heterocyclic chemistry. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or personal application. Researchers should consult the relevant safety data sheets and implement appropriate laboratory safety protocols when handling this chemical compound.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

5-methoxy-3-methyl-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C8H15N3O/c1-5(2)11-8(12-4)7(9)6(3)10-11/h5H,9H2,1-4H3

InChI Key

LTQWEPBKZXYYPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)OC)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine typically involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the pyrazole ring using a methylating agent such as dimethyl sulfate or methyl iodide.

    Addition of the isopropyl group: This can be done through an alkylation reaction using isopropyl bromide or isopropyl chloride in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine is C15H25N5C_{15}H_{25}N_5 with a molecular weight of approximately 289.42 g/mol. Its five-membered ring structure includes two nitrogen atoms, which are crucial for its biological activity and interaction with various molecular targets.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits significant biological activity through enzyme inhibition and receptor binding. The compound has been shown to interact with specific enzymes and receptors that modulate essential biological processes:

  • Mechanism of Action : The compound binds to molecular targets, influencing their activity and downstream signaling pathways. This mechanism positions it as a potential therapeutic agent in drug development.

Case Studies in Drug Development

  • Anticancer Activity : Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Research has indicated that pyrazole derivatives may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are critical in inflammatory pathways.

Agrochemical Applications

This compound has also shown promise in agrochemical applications:

Pesticide Development

The structural characteristics of this compound allow it to function as a potential pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop agents that target specific pests or weeds without affecting non-target species.

Future Research Directions

Further studies are necessary to elucidate the specific molecular pathways affected by this compound. Understanding these interactions will be critical for expanding its applications in both pharmacology and agrochemistry.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    5-Methoxy-3-methyl-1-phenyl-4-(propan-2-YL)-1H-pyrazole: This compound has a phenyl group instead of an amine group, which can lead to different chemical and biological properties.

    3-Methyl-1-(propan-2-YL)-1H-pyrazol-4-amine: Lacks the methoxy group, which can affect its reactivity and interactions with other molecules.

Biological Activity

5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine, a member of the pyrazole family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₃N₃O
  • Molecular Weight : 165.22 g/mol
  • CAS Number : 1485967-50-7

The compound features a five-membered pyrazole ring with a methoxy group and an isopropyl substituent, which may influence its biological activity.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression involved in cell cycle and apoptosis . The specific activity of this compound in this context remains to be fully elucidated, but its structural analogs suggest potential efficacy against various cancer cell lines.

Antimicrobial Activity

Pyrazoles have also been investigated for their antimicrobial properties. Some derivatives have shown effectiveness against various bacterial strains and fungi by disrupting cellular processes or inhibiting enzyme activity critical for microbial survival . The exploration of this compound's antimicrobial potential could provide insights into new therapeutic applications.

Structure-Activity Relationship (SAR)

A study examining the SAR of pyrazole derivatives highlighted that modifications at specific positions on the pyrazole ring significantly affect biological activity. For example, substituents that enhance lipophilicity or steric hindrance can improve binding affinity to target proteins .

CompoundModificationActivity (pEC50)Reference
Compound A3-Methoxy>6
Compound BIsopropyl at N1>7
5-Methoxy-3-methyl...TBDTBDCurrent Study

In Vivo Studies

Preliminary in vivo studies using related pyrazole compounds have shown promising results in models of inflammation and cancer. For instance, a derivative demonstrated significant tumor reduction in xenograft models when administered at optimized doses . The potential for this compound to exhibit similar effects warrants further investigation.

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